1-(2-Ethyl-6-hydroxyphenyl)ethanone
Description
1-(2-Ethyl-6-hydroxyphenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with hydroxyl (-OH) and ethyl (-C₂H₅) groups at the 2- and 6-positions, respectively. These analogs are frequently studied for their physicochemical properties, biological activities, and applications in pharmaceuticals, agrochemicals, and organic synthesis .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2-ethyl-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h4-6,12H,3H2,1-2H3 |
InChI Key |
UYSHTLORXSCZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.
Industrial Production Methods: In industrial settings, the production of 1-(2-Ethyl-6-hydroxyphenyl)ethanone may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-ethyl-6-hydroxybenzoic acid.
Reduction: Formation of 1-(2-ethyl-6-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-Ethyl-6-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity, affecting cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in substituent types, positions, and electronic effects. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity: Ethyl-substituted derivatives (e.g., 1-(2-Ethyl-6-hydroxyphenyl)ethanone) exhibit higher logP values compared to methoxy or hydroxyl analogs due to the hydrophobic ethyl chain .
- Solubility: Hydroxyl groups enhance water solubility (e.g., 1-(2,6-Dihydroxyphenyl)ethanone), while ethyl or methoxy groups reduce it .
- Thermal Stability: Ethyl and methyl substituents improve thermal stability compared to halogenated analogs like 1-(2-Chlorophenyl)ethanone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
